molecular formula C42H60O23 B2773362 Gymnoside III CAS No. 899430-03-6

Gymnoside III

Cat. No. B2773362
M. Wt: 932.919
InChI Key: SXFVDXXNKMVICI-DYWOMXECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gymnoside III is a glucosyloxybenzyl 2-isobutylmalate isolated from the tubers of Gymnadenia conopsea .


Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of Gymnoside III. It is known to be isolated from the tubers of Gymnadenia conopsea .


Physical And Chemical Properties Analysis

Gymnoside III is a powder with a molecular weight of 930.9 and a formula of C42H58O23 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Chemopreventive Effects on Lung Health : Gymnoside II, a closely related compound to Gymnoside III, was found to have protective effects against lung injury induced by SiO2 nanoparticles in a study. This was attributed to the activation of the Nrf2 pathway, which is known for its role in cellular defense mechanisms (Chen et al., 2020).

  • Radical Scavenging Activities : A study on Gymnadenia conopsea, which contains Gymnosides including Gymnoside III, demonstrated radical scavenging activities. These activities are significant as they suggest a role in combating oxidative stress, which is a factor in many diseases including cancer (Morikawa et al., 2006).

  • Pharmacokinetic Studies : Research involving Gymnoside I, another compound related to Gymnoside III, involved pharmacokinetic studies in rats. These studies are crucial for understanding how compounds like Gymnoside III are absorbed, distributed, metabolized, and excreted in the body, which is key for their potential therapeutic use (Sun et al., 2019).

  • Neuroprotective Potential : Gymnodimine, a compound structurally related to Gymnosides, was studied for its effects on Alzheimer's disease pathology. It showed potential in decreasing amyloid beta accumulation and tau protein hyperphosphorylation in an in vitro model (Alonso et al., 2011).

  • Potential in Cancer Therapy : Gymnosperms, the plant group that includes sources of Gymnoside III, have been reviewed for their potential in cancer therapy. Compounds from gymnosperms, including Gymnosides, have shown promise as sources of anticancer agents (Ghaffari et al., 2021).

  • Anticancer Effects in Human Cells : Gymnema sylvestre, which has Gymnoside-like compounds, demonstrated anticancer effects in human melanoma cells, suggesting potential pathways through which Gymnoside III might exert similar effects (Chakraborty et al., 2013).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for Gymnoside III indicates that it does not pose specific physical, health, or environmental hazards .

properties

IUPAC Name

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H58O23/c1-19(2)12-42(65-40-37(55)34(52)31(49)27(64-40)18-57-20(3)45,41(56)59-17-22-6-10-24(11-7-22)61-39-36(54)33(51)30(48)26(15-44)63-39)13-28(46)58-16-21-4-8-23(9-5-21)60-38-35(53)32(50)29(47)25(14-43)62-38/h4-11,19,25-27,29-40,43-44,47-55H,12-18H2,1-3H3/t25-,26-,27-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40+,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVQDAOKYCPBQU-PCBDRJNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H58O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

930.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gymnoside III

Citations

For This Compound
10
Citations
BB Cota, A Magalhães, A Pimenta… - Journal of the Brazilian …, 2008 - SciELO Brasil
… habenariol, militarin, dactylorhin A, and gymnoside III, as intermediates in the biosynthesis of … bracteatum (Willd.), 22 whilst 5, together with Gymnoside III (Scheme S1), were recently …
Number of citations: 21 www.scielo.br
XY Hou, Y Cao, BL Wu, B Chen, F Li, F Wang… - Phytochemistry …, 2021 - Elsevier
… A detailed analysis 1 H and 13 C NMR data of 2 with those of 1 and Gymnoside III (6) suggested these compounds had similar structures, except for the position of acetyl group. The …
Number of citations: 1 www.sciencedirect.com
X Wang, XJ Zhong, N Zhou, N Cai, JH Xu, QB Wang… - Molecules, 2020 - mdpi.com
Gymnadenia conopsea R. Br. is a traditional Tibetan medicinal plant that grows at altitudes above 3000 m, which is used to treat neurasthenia, asthma, coughs, and chronic hepatitis. …
Number of citations: 17 www.mdpi.com
H Norimoto, C Murayama, F Zhao… - Chinese Medicine and …, 2021 - journals.lww.com
Shan Ci Gu (山慈菇 Pseudobulbus Cremastrae seu Pleiones), a rare and precious traditional Chinese medicine, has attracted attention for the treatment of various cancers and bacterial …
Number of citations: 2 journals.lww.com
B Lin, S Guo, X Hong, X Jiang, H Li, J Li… - Evidence-Based …, 2022 - hindawi.com
Background. Li Chang decoction (LCD), a Chinese medicine formula, is commonly used to treat ulcerative colitis (UC) in clinics. Purpose. This study aimed to identify the major …
Number of citations: 2 www.hindawi.com
T Morikawa, H Xie, H Matsuda… - Journal of natural …, 2006 - ACS Publications
… Gymnoside III (3) was isolated as a white powder with negative specific rotation ([α] 22 D −47.6 in MeOH). The positive- and negative-ion FABMS of 3 showed quasimolecular ions at m/…
Number of citations: 51 pubs.acs.org
X Shang, X Guo, Y Liu, H Pan, X Miao… - Frontiers in …, 2017 - frontiersin.org
Gymnadenia conopsea (L.) R. Br. (Orchidaceae) is a perennial herbaceous orchid plant that grows widely throughout Europe and in temperate and subtropical zones of Asia. In China, …
Number of citations: 30 www.frontiersin.org
S Han, X Wang, B Cui, H Sun, H Chen… - Journal of Natural …, 2021 - ACS Publications
Nine new glucosyloxybenzyl 2-hydroxy-2-isobutylsuccinates, pleionosides M–U (1–9), and 12 known compounds (10–21) were isolated from the pseudobulbs of Pleione yunnanensis. …
Number of citations: 10 pubs.acs.org
S Jiang, M Wang, S Zafar, L Jiang, J Luo… - Arabian Journal of …, 2022 - Elsevier
Pseudobulbus Cremastrae seu Pleiones (PCsP) is a traditional Chinese herbal medicine known as “Shancigu” in China. It has the property of relieving fever, counteracting toxicity, …
Number of citations: 0 www.sciencedirect.com
D Zhou, W Chang, J Qi, G Chen, N Li - Chinese Herbal Medicines, 2023 - Elsevier
Objective To study the protective activities of the dietary malate esters derivatives of Bletilla striata against SiO 2 nanoparticles-induced A549 cell lines and its mechanism action. …
Number of citations: 1 www.sciencedirect.com

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